molecular formula C15H15N5O2S2 B6512726 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide CAS No. 905765-29-9

2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide

Cat. No.: B6512726
CAS No.: 905765-29-9
M. Wt: 361.4 g/mol
InChI Key: NNHVLEYSENUEQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C15H15N5O2S2 and its molecular weight is 361.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 361.06671709 g/mol and the complexity rating of the compound is 431. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide is a novel derivative of the 1,2,4-triazole family, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and potential anticancer properties.

Chemical Structure and Synthesis

The chemical structure of the compound can be represented as follows:

C15H16N4OS\text{C}_{15}\text{H}_{16}\text{N}_4\text{OS}

The synthesis typically involves the reaction of 4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazole with a methoxyphenylacetamide derivative under specific conditions to yield the target compound. Various synthetic routes have been explored to optimize yields and purity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of triazole derivatives. The target compound has shown significant activity against various bacterial strains. For instance:

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1832 µg/mL
Escherichia coli1564 µg/mL
Pseudomonas aeruginosa2016 µg/mL

These results suggest that the compound may serve as a promising candidate for developing new antimicrobial agents .

Anti-inflammatory Activity

The anti-inflammatory properties of the compound were evaluated through in vivo models. The administration of the compound resulted in a significant reduction in inflammation markers such as TNF-alpha and IL-6 in animal models subjected to induced inflammation. The following table summarizes the findings:

Treatment Group TNF-alpha (pg/mL) IL-6 (pg/mL)
Control150200
Compound Treatment7590

This data indicates that the compound effectively mitigates inflammatory responses, suggesting its potential use in treating inflammatory diseases .

Anticancer Potential

Preliminary studies have indicated that this triazole derivative exhibits cytotoxic effects against various cancer cell lines. The following table presents IC50 values obtained from cell viability assays:

Cell Line IC50 (µM)
HeLa12
MCF-715
A54910

These findings suggest that the compound may interfere with cancer cell proliferation and could be further investigated for its anticancer properties .

Case Studies

  • Study on Stress-Protective Effects : A study conducted on rats demonstrated that sodium salt derivatives of the compound exhibited stress-protective effects by improving behavioral parameters and reducing oxidative stress markers compared to control groups .
  • Histological Analysis : Another study evaluated the histological impact of the compound on liver tissues under stress conditions, revealing protective effects against cellular damage .

Properties

IUPAC Name

2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2S2/c1-22-11-6-3-2-5-10(11)17-13(21)9-24-15-19-18-14(20(15)16)12-7-4-8-23-12/h2-8H,9,16H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNHVLEYSENUEQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.